3-{[(4-fluoronaphthalen-1-yl)methyl]sulfanyl}-5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazole
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Overview
Description
3-{[(4-fluoronaphthalen-1-yl)methyl]sulfanyl}-5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazole is a complex organic compound with a unique structure that includes a triazole ring, fluorinated aromatic groups, and a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-fluoronaphthalen-1-yl)methyl]sulfanyl}-5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazole typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate precursors.
Introduction of Fluorinated Aromatic Groups: Fluorinated aromatic compounds are introduced through nucleophilic substitution reactions.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting thiols with appropriate electrophiles.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the aromatic groups, potentially altering the electronic properties of the compound.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) are employed under controlled conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Functionalized aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique electronic properties and potential as a building block for more complex molecules. Its fluorinated aromatic groups and triazole ring make it a candidate for various synthetic applications.
Biology
In biological research, the compound’s potential as a bioactive molecule is explored. Its structure suggests it could interact with biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic effects
Industry
In industry, the compound’s stability and electronic properties make it a candidate for materials science applications, including the development of new polymers or electronic materials.
Mechanism of Action
The mechanism of action of 3-{[(4-fluoronaphthalen-1-yl)methyl]sulfanyl}-5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazole involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and fluorinated aromatic groups may facilitate binding to specific sites, altering the activity of the target molecules. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 3-{[(4-chloro-1-naphthyl)methyl]sulfanyl}-5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazole
- 3-{[(4-bromo-1-naphthyl)methyl]sulfanyl}-5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazole
Uniqueness
The uniqueness of 3-{[(4-fluoronaphthalen-1-yl)methyl]sulfanyl}-5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazole lies in its specific fluorinated groups, which can significantly alter its electronic properties and reactivity compared to its chloro or bromo analogs
Properties
Molecular Formula |
C25H17F2N3S |
---|---|
Molecular Weight |
429.5g/mol |
IUPAC Name |
3-[(4-fluoronaphthalen-1-yl)methylsulfanyl]-5-(3-fluorophenyl)-4-phenyl-1,2,4-triazole |
InChI |
InChI=1S/C25H17F2N3S/c26-19-8-6-7-17(15-19)24-28-29-25(30(24)20-9-2-1-3-10-20)31-16-18-13-14-23(27)22-12-5-4-11-21(18)22/h1-15H,16H2 |
InChI Key |
AWYMVEBKPOAUAQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C4=CC=CC=C34)F)C5=CC(=CC=C5)F |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C4=CC=CC=C34)F)C5=CC(=CC=C5)F |
Origin of Product |
United States |
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